molecular formula C17H14ClN3O2 B2519123 Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate CAS No. 1260988-77-9

Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate

Cat. No.: B2519123
CAS No.: 1260988-77-9
M. Wt: 327.77
InChI Key: FHLBHQYBAJLYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. This benzoate derivative features a quinazoline core, a privileged structure in drug discovery known for its ability to interact with key enzymatic targets. The 6-chloro substituent on the quinazoline ring is a common modification that can influence the compound's binding affinity and selectivity . Research into related quinazolin-4-ylamino benzoate compounds highlights their value as synthetic intermediates and their potential fluorescent properties . The primary research value of this class of compounds lies in their application as kinase inhibitors. Quinazoline-based molecules are well-established as potent inhibitors of various kinases, such as phosphoinositide 3-kinases (PI3Ks), which are critical players in cell proliferation and survival signaling pathways . These inhibitors often function by acting as ATP-competitive antagonists, binding to the kinase's active site and stabilizing it in an inactive state. This binding prevents the generation of secondary messengers, thereby blocking the downstream signaling that drives cancer cell growth and survival . The specific molecular architecture of this compound, combining a quinazoline scaffold with a benzoate group, makes it a versatile precursor for further chemical exploration. The ethyl ester moiety, for instance, can serve as a synthetic handle for hydrolysis to a carboxylic acid or for conjugation to other pharmacophores, such as hydroxamic acids, to create novel multi-targeting agents . This compound is intended for research applications only, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex therapeutic candidates. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-23-17(22)11-3-6-13(7-4-11)21-16-14-9-12(18)5-8-15(14)19-10-20-16/h3-10H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLBHQYBAJLYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amines.

    Esterification: The final step involves the esterification of the amino-substituted quinazoline with ethyl 4-aminobenzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Ester Hydrolysis: Acidic or basic conditions

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Amino or thiol-substituted quinazoline derivatives

    Ester Hydrolysis: Carboxylic acid and alcohol

Scientific Research Applications

Cancer Treatment

Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate is associated with the inhibition of receptor tyrosine kinases, which are critical in the development and progression of many cancers. These kinases, such as the epidermal growth factor receptor (EGFR), are often overexpressed or mutated in various malignancies, including breast, lung, and colorectal cancers.

Case Studies

  • Breast Cancer : Research indicates that compounds similar to this compound exhibit potent antiproliferative effects against breast cancer cell lines, demonstrating their potential as targeted therapies .
  • Leukemias : Quinazoline derivatives have also shown activity against various leukemia cell lines, suggesting their utility in treating hematological malignancies .

Neurodegenerative Diseases

The compound's analogs are being investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for cognitive function.

Research Findings

A study explored the synthesis of quinazoline derivatives with AChE inhibitory activity, revealing promising results that suggest these compounds could serve as leads for developing treatments for Alzheimer's disease .

Antimicrobial Activity

Emerging research has also highlighted the antimicrobial properties of quinazoline derivatives, including this compound. These compounds have shown effectiveness against a range of bacterial strains.

Antimicrobial Studies

Recent studies evaluated the antimicrobial activity of related compounds against various pathogens, indicating that modifications to the quinazoline structure can enhance efficacy against resistant strains .

Pharmaceutical Development

The pharmaceutical applications of this compound extend beyond direct therapeutic uses. Its potential as a lead compound in drug design is significant due to its structural versatility and biological activity.

Drug Design Insights

The structure-activity relationship (SAR) studies conducted on quinazoline derivatives have provided insights into optimizing these compounds for better efficacy and reduced side effects. For example, modifications at specific positions on the quinazoline ring have been associated with enhanced potency against targeted receptors .

Summary Table: Applications Overview

Application AreaMechanism/ActionNotable Findings
Cancer TreatmentInhibition of receptor tyrosine kinasesEffective against breast cancer and leukemias
Neurodegenerative DiseasesAChE inhibitionPotential leads for Alzheimer's treatment
Antimicrobial ActivityActivity against bacterial strainsEffective against resistant pathogens
Pharmaceutical DevelopmentLead compound for drug designInsights from SAR studies for optimization

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the growth and spread of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on ethyl benzoate derivatives with modifications to the aromatic or heterocyclic substituents, as identified in the evidence.

Table 1: Key Structural and Functional Differences

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Reference
Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate 6-Cl-quinazoline linked via amino to benzoate C₁₇H₁₃ClN₃O₂ Hypothesized kinase inhibition (inferred) N/A
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine ring at phenethylamino group C₂₁H₂₂N₄O₂ Not specified (likely bioactive scaffold)
Ethyl 4-((4-Iodobenzyl)amino)benzoate 4-Iodobenzyl substituent C₁₆H₁₆INO₂ Crystallographically characterized
Ethyl 4-(dimethylamino)benzoate Dimethylamino group C₁₁H₁₅NO₂ High reactivity in resin polymerization
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate 2-Methyl-4-oxoquinazoline C₁₈H₁₆N₂O₃ Safety data reported (industrial use)
Ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate 4-Fluorophenyl sulfonamide C₁₅H₁₃FNO₄S Supplier-listed (pharmaceutical intermediate)

Critical Analysis of Structural Differences

  • Electron-Withdrawing vs. By contrast, dimethylamino groups () improve resin reactivity through electron donation .
  • Heterocyclic Influence : Pyridazine () and isoxazole () substituents may alter solubility and metabolic stability compared to quinazoline-based analogs.
  • Sulfonamide Linkers: Compounds like ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate () introduce sulfonamide groups, which are common in protease inhibitors but may reduce membrane permeability .

Biological Activity

Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of quinazoline derivatives. For instance, a series of 6-chloroquinazoline derivatives were synthesized and evaluated against human cancer cell lines. Notably, compounds derived from 6-chloroquinazoline exhibited significant cytotoxic effects, inducing apoptosis in MGC-803 and Bcap-37 cells with apoptosis rates of 31.7% and 21.9%, respectively, when treated with 10 μM concentrations .

Table 1: Antitumor Activity of Quinazoline Derivatives

CompoundCell LineApoptosis Rate (%)Concentration (μM)
6-Chloroquinazoline 5aMGC-80331.710
6-Chloroquinazoline 5fBcap-3721.910

These findings suggest that this compound may possess similar antitumor properties due to its structural similarities with other active quinazoline compounds.

Antimicrobial Effects

Quinazolines are also recognized for their antimicrobial properties. A study evaluating various quinazolinone derivatives found that certain compounds exhibited strong antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anti-inflammatory Properties

In addition to antitumor and antimicrobial activities, quinazolines have been reported to exhibit anti-inflammatory effects. The presence of specific substituents on the quinazoline ring can enhance these properties, making them suitable candidates for further development as anti-inflammatory agents .

Study on Quinazoline Derivatives

A comprehensive study synthesized various derivatives of quinazoline and evaluated their biological activities. The results indicated that modifications at specific positions on the quinazoline ring significantly influenced their anticancer efficacy. For example, certain derivatives showed IC50 values below 10 nM against multiple cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells ,
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced inflammation markers in vitro

Molecular Docking Studies

Molecular docking studies have also been conducted to predict the binding affinity of this compound to various biological targets, including kinases involved in cancer progression. These studies suggest that the compound may interact favorably with target enzymes, potentially leading to significant biological effects .

Q & A

Q. Which computational tools predict metabolic pathways and toxicity profiles?

  • Methodology :
  • ADMET prediction : Use SwissADME to estimate LogP (2.5–3.5), BBB permeability (low), and CYP inhibition .
  • MetaSite : Identifies probable oxidation sites (e.g., quinazoline C-2 position) .
  • Molecular dynamics (MD) : Simulate binding pocket flexibility (RMSD < 2 Å over 100 ns) to prioritize stable analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.